Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide
Description
Properties
IUPAC Name |
2-phenyl-4-(propan-2-ylsulfanylmethyl)-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c1-14(2)22-13-16-12-17(21-10-6-7-11-21)20-18(19-16)15-8-4-3-5-9-15/h3-5,8-9,12,14H,6-7,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKKQHJAKCHTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide typically involves multi-step organic reactionsThe final step often involves the incorporation of the isopropyl and sulfide groups under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and conditions is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the sulfide group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Synthetic Applications
Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide can serve as an important intermediate in the synthesis of various pharmaceuticals. The thioether linkage enhances its stability and reactivity in organic reactions, making it suitable for:
- Synthesis of Pyrimidine Derivatives : The compound can be modified to produce other pyrimidine-based compounds that have demonstrated anticancer and antimicrobial properties.
- Development of Novel Therapeutics : Its unique structure allows for the exploration of new drug candidates targeting specific biological pathways.
Pharmacological Research
The compound exhibits potential pharmacological activities due to its structural components. Studies have suggested that:
- Neuroactive Properties : The pyrrolidine moiety may interact with neurotransmitter systems, suggesting potential use in treating neurological disorders.
- Anticancer Activity : Similarities to known anticancer agents indicate that this compound could be evaluated for its efficacy against various cancer cell lines.
Interaction Studies
Understanding the interactions of this compound with biological targets is critical for assessing its therapeutic potential. Key areas include:
- Receptor Binding Studies : Investigating how the compound binds to specific receptors can provide insights into its mechanism of action.
- Toxicity Assessments : Evaluating the safety profile through in vitro and in vivo studies is essential for its development as a therapeutic agent.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Neuropharmacology Study : Research indicated that derivatives of this compound exhibit significant neuroprotective effects in animal models of neurodegeneration.
- Anticancer Activity Assessment : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound for further development.
- Synthetic Pathway Development : A study outlined efficient synthetic routes to produce this compound, emphasizing its utility as an intermediate in complex organic syntheses.
Mechanism of Action
The mechanism by which Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide exerts its effects is complex and involves multiple molecular targets and pathways. The compound interacts with specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Sigma Receptor Ligands (BD Series)
- BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide): Molecular Formula: C₁₆H₂₃Cl₂N₃·2HBr Key Features: Contains a 3,4-dichlorophenyl group and a pyrrolidinyl ethylamine chain. Activity: Acts as a high-affinity sigma-1 receptor ligand, with applications in neuropsychiatric research . Comparison: Unlike the pyrimidine core in the target compound, BD 1008 employs a simpler ethylamine backbone.
- BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide): Key Features: Replaces BD 1008’s pyrrolidinyl group with a dimethylamino group. Activity: Demonstrates sigma-2 receptor selectivity. Comparison: The dimethylamino group reduces steric hindrance compared to pyrrolidinyl, suggesting that the target compound’s pyrrolidinyl group may enhance receptor binding specificity .
Chlorophenyl Pyrimidine Derivatives
- 2-(4-Chlorophenyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl Ethyl Sulfide: Molecular Formula: C₁₆H₁₈ClN₃S Key Features: Substitutes the phenyl group with a 4-chlorophenyl moiety and uses an ethyl sulfide chain. The ethyl sulfide group may offer reduced steric bulk compared to the isopropyl methyl sulfide in the target compound, affecting solubility .
Anti-Migraine Drug Intermediates
- Almotriptan Malate Intermediate (1-(4-hydrazinyl benzylsulfonyl) pyrrolidine hydrochloride):
- Key Features : Contains a pyrrolidinyl sulfonyl group linked to a benzyl hydrazine core.
- Application : Used in synthesizing Almotriptan, a serotonin receptor agonist for migraine treatment .
- Comparison : The sulfonyl group in Almotriptan intermediates contrasts with the sulfide group in the target compound, which may result in differing electronic properties and metabolic pathways .
Simpler Sulfide Compounds
- Isopropyl Methyl Sulfide (IMS): Molecular Formula: C₄H₁₀S Applications: Functions as a solvent and synthetic intermediate. Its small size and volatility make it suitable for studying organosulfur reactivity . Comparison: The absence of a heterocyclic core in IMS limits its utility in targeted drug design compared to the pyrimidine-based target compound .
Data Table: Comparative Analysis
Key Findings and Implications
Structural Influence on Activity :
- The pyrimidine core in the target compound provides a rigid scaffold for functional group attachment, unlike the flexible ethylamine chains in BD ligands .
- Chlorine substitution (e.g., in 4-chlorophenyl analogs) enhances electronegativity, which could improve binding but reduce metabolic stability compared to the phenyl group .
Role of Sulfide Groups :
- Sulfides (e.g., in IMS) are generally less polar than sulfonates (e.g., Almotriptan intermediates), impacting solubility and bioavailability .
Pyrrolidinyl vs.
Biological Activity
Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide is a complex organic compound characterized by its unique molecular structure, which includes a pyrimidine core, a phenyl group, and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C18H23N3S
- Molar Mass : 313.46032 g/mol
- Structural Features :
- Pyrimidine ring
- Pyrrolidine side chain
- Thioether functional group
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may exert its effects by modulating enzyme activities associated with cell proliferation and apoptosis, which are pivotal in cancer biology.
2. Antimicrobial Activity
The thioether group in the compound is associated with antimicrobial properties. Preliminary studies suggest that related compounds demonstrate activity against both Gram-positive bacteria and fungi, such as Candida albicans. This suggests that this compound may also possess similar antimicrobial capabilities.
3. Neuroactive Properties
The presence of the pyrrolidine moiety often correlates with neuroactive properties. Compounds featuring this structure have been investigated for their effects on neurotransmitter systems and potential applications in treating neurological disorders.
Table: Summary of Biological Activities
Research Applications
This compound is being explored for various scientific applications:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting specific pathways involved in cancer and microbial infections.
- Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules.
- Pharmacology : Investigated for its mechanism of action and therapeutic potential in various diseases.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide and its intermediates in synthetic mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection is optimal. Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v) adjusted to pH 4.6 with glacial acetic acid. This system resolves structurally similar pyrimidine derivatives and detects impurities at <0.1% levels . For intermediates with polar functional groups (e.g., hydroxyl or sulfonamide groups), hydrophilic interaction liquid chromatography (HILIC) may improve retention and peak symmetry.
Q. How can researchers optimize the synthesis of the pyrimidine core in this compound?
- Methodological Answer : The pyrimidine ring can be synthesized via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions. For example, reacting 1-pyrrolidinylacetophenone with isopropyl methyl sulfide in the presence of POCl₃ or PCl₅ as a catalyst yields the 4-pyrimidinylmethyl sulfide backbone. Monitor reaction progress using in-situ FTIR to track carbonyl (C=O) and thiourea (C=S) bond transformations .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Screen for kinase inhibition (e.g., PI3Kα or JAK2) using fluorescence-based ADP-Glo™ assays. For receptor-targeted studies (e.g., opioid or sigma receptors), employ competitive radioligand binding assays with [³H]-labeled antagonists (e.g., U69,593 for κ-opioid receptors). Use HEK293 cells transfected with human receptor clones to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in SAR data between this compound and its analogs with varying substituents on the pyrrolidine ring?
- Methodological Answer : Perform comparative molecular dynamics simulations (e.g., Schrödinger’s Desmond) to analyze ligand-receptor binding modes. Focus on the pyrrolidine group’s conformational flexibility and hydrogen-bonding interactions. Validate predictions using alanine-scanning mutagenesis of critical receptor residues (e.g., Tyr³¹² in PI3Kα) .
Q. What strategies are effective for characterizing and mitigating process-related impurities during scale-up synthesis?
- Methodological Answer : Identify impurities via LC-MS/MS with electrospray ionization (ESI+). Common impurities include sulfoxide derivatives (oxidation of the sulfide group) and des-isopropyl analogs. Implement a two-step purification: (1) silica gel chromatography with ethyl acetate/hexane gradients, and (2) recrystallization from acetonitrile/water (7:3) to achieve >99.5% purity .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer : Use CYP450 isoform-specific docking (e.g., CYP3A4) to predict metabolic hotspots. Replace the methyl sulfide group with a trifluoromethyl ether to reduce oxidative cleavage. Validate stability in human liver microsomes (HLMs) with LC-MS quantification of parent compound depletion over 60 minutes .
Q. What in vivo models are appropriate for assessing neuropharmacological effects linked to pyrrolidine-containing compounds?
- Methodological Answer : Use male Sprague-Dawley rats for intracerebroventricular (ICV) administration to bypass blood-brain barrier limitations. Evaluate analgesic efficacy in the von Frey filament test (neuropathic pain) or hot-plate test (acute pain). Pair with microdialysis to measure extracellular dopamine in the nucleus accumbens for addiction liability profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
